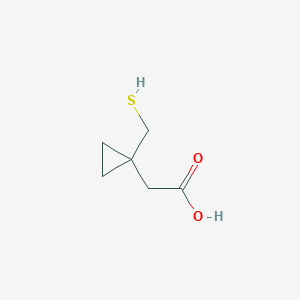
1-(巯基甲基)环丙烷乙酸
描述
1-(Mercaptomethyl)cyclopropaneacetic Acid is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and properties. It is a derivative of cyclopropane and acetic acid, featuring a mercaptomethyl group.
Synthesis Analysis
Research into the synthesis of compounds related to 1-(Mercaptomethyl)cyclopropaneacetic Acid includes studies on β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid. These oligopeptides are synthesized from cyanoacetate and dibromoethane, with various protection strategies applied for fragment coupling (Abele, Seiler, & Seebach, 1999). Another study describes the synthesis of tetrahydrothiopyranols through a regioselective cycloaddition of cyclopropane-1,1-dicarbonitriles with mercaptoacetaldehyde (Wan, Li, Wang, & Wang, 2022).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives has been extensively studied, with X-ray crystal structures providing insights into the arrangement of these molecules. For instance, β-oligopeptides consisting of 1-(aminomethyl)cyclopropanecarboxylic acid exhibit a characteristic eight-membered ring with H-bonding between next neighbors, different from α-peptides and proteins (Abele, Seiler, & Seebach, 1999).
Chemical Reactions and Properties
1-(Mercaptomethyl)cyclopropaneacetic Acid and its derivatives participate in various chemical reactions. For example, the [3 + 3] annulation of cyclopropanes with mercaptoacetaldehyde is a notable reaction pathway, leading to the synthesis of tetrahydrothiopyranols and other polyfunctionalized derivatives (Wang, Zhang, Hu, Xu, & Luo, 2015).
Physical Properties Analysis
The physical properties of related cyclopropane derivatives, such as cyclopropane-1,1,2-tricarboxylic acid, have been characterized using techniques like nuclear magnetic resonance, mass spectrometry, and thermal analyses. These studies provide insights into the stability and decomposition pathways of such compounds (Taoana, Holme, & Bariyanga, 2004).
Chemical Properties Analysis
The chemical properties of 1-(Mercaptomethyl)cyclopropaneacetic Acid derivatives can be inferred from studies on similar compounds. For example, the synthesis and antibacterial capabilities of chitosan-1-(mercaptomethyl)-cyclopropane acetic acid copolymers highlight the potential applications of these compounds in medical and pharmaceutical fields (Luo, Han, Wang, Zhang, Fei, & Wang, 2019).
科学研究应用
-
General Information
-
Safety and Handling
-
Preparation Process
- There is a patent that describes a process for preparing "1-(Mercaptomethyl)cyclopropaneacetic Acid" . The process involves the treatment of 1-(hydroxymethyl)-cyclopropaneacetonitrile with an acid to provide the corresponding imino ester and/or halo-amide, which when reacted with thiourea provides the corresponding amide-isothiuronium salt .
-
Preparation Process
- There is a patent that describes a process for preparing "1-(Mercaptomethyl)cyclopropaneacetic Acid" . The process involves the treatment of 1-(hydroxymethyl)-cyclopropaneacetonitrile with an acid to provide the corresponding imino ester and/or halo-amide, which when reacted with thiourea provides the corresponding amide-isothiuronium salt .
安全和危害
属性
IUPAC Name |
2-[1-(sulfanylmethyl)cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c7-5(8)3-6(4-9)1-2-6/h9H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAXPOVKNPTBTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167384 | |
| Record name | 1-(Mercaptomethyl)cyclopropaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Mercaptomethyl)cyclopropaneacetic Acid | |
CAS RN |
162515-68-6 | |
| Record name | 1-(Mercaptomethyl)cyclopropaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162515-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Mercaptomethyl)cyclopropaneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162515686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Mercaptomethyl)cyclopropaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(mercaptomethyl)cyclopropylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopropaneacetic acid, 1-(mercaptomethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(MERCAPTOMETHYL)CYCLOPROPANEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X00T93WYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

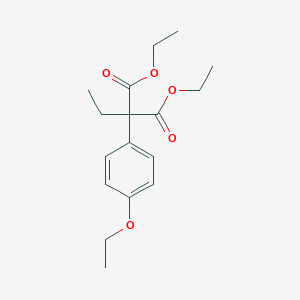
![2-[2-(2-Nitrophenyl)ethynyl]pyridine](/img/structure/B20464.png)
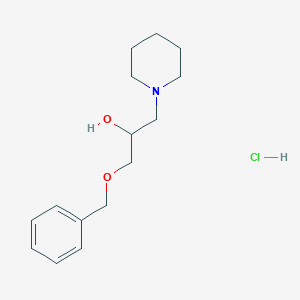
![Phenol, 2-[(ethylamino)methyl]-4-nitro-](/img/structure/B20467.png)
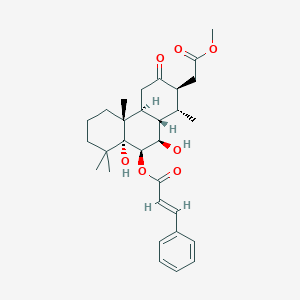
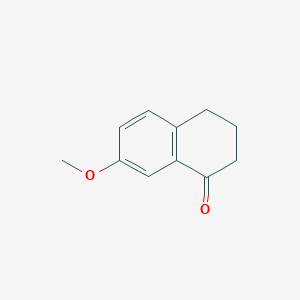
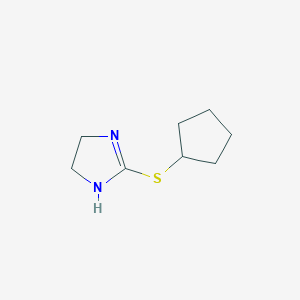
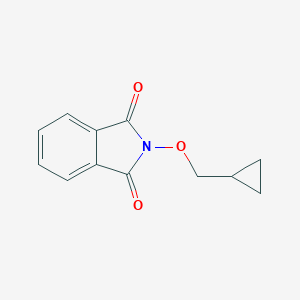
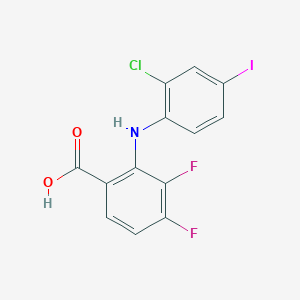
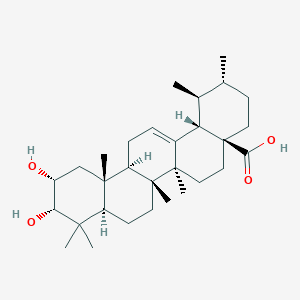
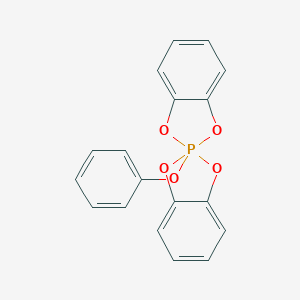
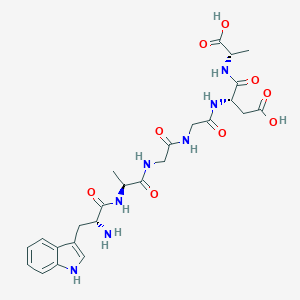
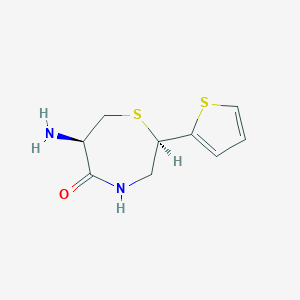
![N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide](/img/structure/B20495.png)